A Technical Guide to the Spectroscopic Characterization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
A Technical Guide to the Spectroscopic Characterization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental spectroscopic data for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is not extensively available in public databases. This guide is therefore a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The information herein serves as an expert-level reference for what to expect during experimental characterization and as a guide for data interpretation.
Introduction
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (CAS No: 36308-79-9, Molecular Formula: C₁₀H₆FNO₃, Molecular Weight: 207.16 g/mol ) is a functionalized quinoline derivative of significant interest in medicinal chemistry and materials science.[1][2] The quinoline scaffold is a privileged structure in drug discovery, known for a wide range of biological activities including antimicrobial, anticancer, and antiviral properties.[3][4][5] The specific substitutions on this core—an electron-withdrawing fluorine at position 8, a chelating 4-hydroxy group, and a 2-carboxylic acid moiety—impart unique electronic and steric properties that are crucial for its interaction with biological targets.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This technical guide provides a detailed, predictive overview of the expected spectroscopic data for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, explaining the rationale behind the expected spectral features and offering standardized protocols for data acquisition.
Molecular Structure and Spectroscopic Implications
The unique arrangement of functional groups in 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid dictates its spectroscopic signature.
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Quinoline Core: A bicyclic aromatic system that gives rise to characteristic signals in the aromatic region of the NMR spectrum and distinct vibrational modes in the IR spectrum.
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4-Hydroxy Group: This phenolic group can exist in tautomeric equilibrium with a quinolone form.[6] Its acidic proton is readily identifiable in ¹H NMR and its O-H bond produces a characteristic IR absorption.
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2-Carboxylic Acid Group: This moiety introduces a highly deshielded, exchangeable proton and a carbonyl carbon in the NMR spectra, along with very distinct O-H and C=O stretching vibrations in the IR spectrum.
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8-Fluoro Group: The highly electronegative fluorine atom will significantly influence the electronic environment of the nearby protons and carbons, leading to predictable shifts and characteristic C-F couplings in the NMR spectra.
Below is the chemical structure of the title compound.
Caption: Molecular structure of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Experience: Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show four signals in the aromatic region corresponding to the protons on the quinoline core, in addition to two exchangeable protons. The analysis is best performed in a solvent like DMSO-d₆, which can accommodate the acidic protons.
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Aromatic Protons (δ 7.0 - 8.5 ppm):
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H-3: This proton is on a carbon adjacent to the carboxylic acid group and part of the pyridine ring. It is expected to be a singlet (or a very narrowly split doublet due to long-range coupling) and appear around δ 7.2-7.5 ppm .
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H-5, H-6, H-7: These protons form a three-spin system on the benzene ring. Their chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom.
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H-7: This proton is ortho to the fluorine atom and will appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine. Expected around δ 7.3-7.6 ppm .
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H-6: This proton is meta to the fluorine and will likely be a triplet or doublet of doublets, coupled to H-5 and H-7. Expected around δ 7.7-8.0 ppm .
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H-5: This proton is para to the fluorine and will appear as a doublet, coupled to H-6. Expected around δ 8.0-8.3 ppm .
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-
-
Exchangeable Protons:
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-COOH (Carboxylic Acid): This proton is highly acidic and its chemical shift is concentration-dependent. It is expected to appear as a very broad singlet far downfield, typically > δ 13.0 ppm .
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-OH (Phenolic): This proton will also be a broad singlet, likely appearing between δ 10.0 - 12.0 ppm . Both exchangeable protons will disappear upon addition of D₂O.
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Expertise & Experience: Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals for the 10 carbon atoms of the molecule.
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Carbonyl Carbon (C=O): The carboxylic acid carbonyl is the most deshielded carbon, expected in the range of δ 165-170 ppm .
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Aromatic Carbons (δ 105 - 160 ppm):
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C-8 (C-F bond): This carbon will be directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JC-F) and a chemical shift in the range of δ 150-160 ppm .
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C-4 (C-OH bond): This carbon, attached to the hydroxyl group, will be significantly deshielded, appearing around δ 155-160 ppm .
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Other carbons of the quinoline ring will appear between δ 105-145 ppm . The specific assignments require 2D NMR techniques like HSQC and HMBC.
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Data Summary: Predicted NMR Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | Assignment |
| > 13.0 | br s | 165 - 170 | C=O (Carboxylic Acid) |
| 10.0 - 12.0 | br s | 155 - 160 | C-4 (C-OH) |
| 8.0 - 8.3 | d | 150 - 160 | C-8 (C-F) |
| 7.7 - 8.0 | t or dd | 105 - 145 | Aromatic Carbons |
| 7.3 - 7.6 | dd | ||
| 7.2 - 7.5 | s |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the acidic protons of the hydroxyl and carboxylic acid groups.
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Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
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2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals.
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D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the assignment of exchangeable protons.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is expected to be rich with characteristic absorption bands.
Expertise & Experience: Predicted IR Spectrum
The key diagnostic peaks are associated with the O-H, C=O, C-F, and aromatic C=C bonds.
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimer formation typical of carboxylic acids.[7]
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O-H Stretch (Phenol): The phenolic O-H stretch may be observed as a sharper peak superimposed on the broad carboxylic acid O-H band, likely around 3200-3400 cm⁻¹ .
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Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ .
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C=O Stretch (Carbonyl): A very strong and sharp absorption is predicted in the range of 1700-1725 cm⁻¹ , characteristic of an aromatic carboxylic acid.[8]
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C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of medium to strong intensity are expected between 1450-1620 cm⁻¹ .
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C-O Stretch: A strong band associated with the carboxylic acid and phenol C-O bonds is expected around 1200-1300 cm⁻¹ .
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C-F Stretch: A strong, characteristic absorption for the C-F bond is expected in the fingerprint region, typically between 1000-1100 cm⁻¹ .
Data Summary: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2500 - 3300 | Strong, Very Broad | O-H Stretch (Carboxylic Acid Dimer) |
| ~3200 - 3400 | Medium, Broad | O-H Stretch (Phenol) |
| > 3000 | Medium, Sharp | Aromatic C-H Stretch |
| 1700 - 1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| 1450 - 1620 | Medium-Strong, Sharp | Aromatic C=C and C=N Stretches |
| 1200 - 1300 | Strong | C-O Stretch |
| 1000 - 1100 | Strong | C-F Stretch |
Experimental Protocol: IR Spectroscopy (ATR)
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure good contact between the sample and the crystal.
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Spectrum Acquisition: Collect the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: Protocol for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
Expertise & Experience: Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this polar, acidic molecule.
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Molecular Ion:
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In negative ion mode (ESI-) , the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 206.02 . This is due to the loss of the acidic carboxylic acid proton.
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In positive ion mode (ESI+) , the protonated molecule [M+H]⁺ at m/z 208.04 would be observed.
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-
High-Resolution MS (HRMS): HRMS would confirm the elemental composition. The calculated exact mass for [C₁₀H₅FNO₃]⁻ is 206.0208 , which should be observable within a 5 ppm error margin.
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Fragmentation Pattern: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show characteristic losses:
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Loss of CO₂ (44 Da): A primary fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide, leading to a fragment ion at m/z 162.03 . This is a very common and diagnostic fragmentation.[9]
-
Loss of H₂O (18 Da): Loss of water from the hydroxyl group might also occur, though the loss of CO₂ is generally more favorable.
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Data Summary: Predicted MS Data
| Ionization Mode | Predicted Ion | Calculated m/z (Exact Mass) | Notes |
| ESI- | [M-H]⁻ | 206.0208 | Base peak expected |
| ESI- (MS/MS) | [M-H-CO₂]⁻ | 162.0292 | Major fragment from loss of CO₂ |
| ESI+ | [M+H]⁺ | 208.0353 | Protonated molecule |
Experimental Protocol: Mass Spectrometry (LC-MS)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
LC Method: Use a C18 reverse-phase column. A simple gradient method with water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) is typically effective.
-
MS Instrument Setup: Calibrate the mass spectrometer.
-
ESI Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
MS/MS Analysis: Perform fragmentation analysis on the parent ion (m/z 206 in negative mode) to confirm the fragmentation pattern.
Caption: Generalized workflow for LC-MS analysis.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. By understanding the expected NMR shifts and couplings, key IR vibrational modes, and mass spectrometric fragmentation, researchers can confidently approach the synthesis and analysis of this and related compounds. The provided protocols offer a standardized methodology to ensure the acquisition of high-quality, reproducible data. While this guide is built on strong theoretical and empirical foundations from analogous structures, the ultimate confirmation of these predictions awaits experimental verification through the synthesis and analysis of the title compound.
References
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The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
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ResearchGate. ¹H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]
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UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
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TSI Journals. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
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Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. Retrieved from [Link]
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ResearchGate. FT-IR spectral data of 8HQ. Retrieved from [Link]
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ResearchGate. MASS spectrum of quinoline (Q) derivative. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, min 96%. Retrieved from [Link]
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Nycz, J. E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Retrieved from [Link]
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Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]
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Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]
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Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]
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Baquero, D., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Recent advances in functionalized quinoline scaffolds and hybrids-Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]
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Wang, H., et al. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules. Retrieved from [Link]
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ResearchGate. Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Retrieved from [Link]
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